Product packaging for 2,3,3-Trimethyl-1-butene(Cat. No.:CAS No. 594-56-9)

2,3,3-Trimethyl-1-butene

Cat. No.: B165516
CAS No.: 594-56-9
M. Wt: 98.19 g/mol
InChI Key: AUYRUAVCWOAHQN-UHFFFAOYSA-N
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Description

Significance of Branched Hydrocarbons in Contemporary Chemical Research

Branched hydrocarbons are isomers of their straight-chain counterparts, meaning they have the same number of carbon atoms but a different structural arrangement. opentextbc.ca This branching has profound effects on their properties. For instance, branched alkanes are known to be more stable and less reactive than their linear isomers, a crucial factor in applications such as gasoline, where controlled combustion is essential. ftloscience.com In the realm of materials science, the branching of hydrocarbons can influence the properties of polymers.

Contemporary research continues to explore the unique characteristics of branched hydrocarbons. Studies have shown that the degree and position of branching can impact the formation of secondary organic aerosols in the atmosphere. copernicus.org Furthermore, branched alkanes are a significant component of urban hydrocarbon emissions, making their study vital for understanding atmospheric chemistry and pollution. copernicus.org The ability to synthesize and manipulate branched structures is a cornerstone of organic synthesis, enabling the creation of complex molecules with specific functionalities.

Structural and Electronic Characteristics of 2,3,3-Trimethyl-1-butene within Alkene Chemistry

This compound, also known as triptene, is a heptene (B3026448) (C7H14) with a highly branched structure. alfa-chemistry.comnist.gov Its systematic IUPAC name, 2,3,3-trimethylbut-1-ene, clearly describes its molecular architecture: a four-carbon butene chain with a double bond between the first and second carbon atoms, and three methyl groups attached at the second and third positions. nih.gov This arrangement, specifically the presence of a bulky tert-butyl group adjacent to the double bond, imparts significant steric hindrance.

The defining feature of any alkene is the carbon-carbon double bond, a region of high electron density. solubilityofthings.com This makes alkenes susceptible to addition reactions, where the double bond is broken and new single bonds are formed. solubilityofthings.com In the case of this compound, the electronic nature of the double bond is influenced by the surrounding alkyl groups. These groups are electron-donating, which can affect the reactivity and regioselectivity of reactions at the double bond. The steric bulk around the double bond also plays a critical role, often directing incoming reagents to the less hindered carbon of the double bond.

Properties of this compound:

PropertyValue
Molecular FormulaC7H14 alfa-chemistry.com
Molecular Weight98.19 g/mol alfa-chemistry.com
CAS Number594-56-9 alfa-chemistry.com
AppearanceClear, colorless liquid alfa-chemistry.comcymitquimica.com
Boiling Point78-80 °C chemicalbook.comsigmaaldrich.com
Melting Point-109.9 °C alfa-chemistry.com
Density0.705 - 0.706 g/cm³ alfa-chemistry.comchemicalbook.com
Flash Point-17 °C alfa-chemistry.com
Refractive Index1.4015 to 1.4035 (at 20°C) avantorsciences.comthermofisher.com

Overview of Current Research Landscape and Future Directions for this compound

Current research involving this compound and related branched alkenes spans several areas of chemistry. It is recognized as a valuable intermediate in organic synthesis. solubilityofthings.com For example, it can undergo isomerization to form 2,3-dimethyl-2-butene, an important compound in the production of agrochemicals, pharmaceuticals, and fragrances. google.com

Studies have also investigated its behavior in various chemical reactions. For instance, the reaction of this compound with hydrogen bromide (HBr) leads to the formation of an alkyl bromide, which can then be eliminated to produce an isomeric hydrocarbon. vaia.com Furthermore, its co-feeding in catalytic processes with other olefins is being explored to produce larger branched olefins, which have potential applications in fuel and chemical production. nsf.gov

Future research directions are likely to focus on several key areas. The development of more efficient and selective catalysts for the synthesis and transformation of this compound remains a significant goal. This includes exploring novel catalytic systems for reactions like hydroformylation and amination. researchgate.netresearchgate.net A deeper understanding of its combustion chemistry, particularly through theoretical studies of its reactions with key radicals, will be crucial for developing more accurate kinetic models for fuel combustion. acs.org As the demand for specialized chemicals and high-performance fuels continues to grow, the unique structural properties of highly branched alkenes like this compound will undoubtedly secure their place as important subjects of chemical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14 B165516 2,3,3-Trimethyl-1-butene CAS No. 594-56-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,3-trimethylbut-1-ene
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InChI

InChI=1S/C7H14/c1-6(2)7(3,4)5/h1H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUYRUAVCWOAHQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80208123
Record name 2,3,3-Trimethylbut-1-ene
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Molecular Weight

98.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

594-56-9
Record name 2,3,3-Trimethyl-1-butene
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Record name 2,3,3-Trimethylbut-1-ene
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Record name Triptene
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Record name 2,3,3-Trimethylbut-1-ene
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Record name 2,3,3-trimethylbut-1-ene
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Advanced Synthetic Methodologies for 2,3,3 Trimethyl 1 Butene

Mechanistic Investigations of Alcohol Dehydration Routes to 2,3,3-Trimethyl-1-butene

The acid-catalyzed dehydration of specific tertiary and secondary alcohols serves as a fundamental route to this compound. This process is governed by the formation and subsequent rearrangement of carbocation intermediates.

Carbocation Rearrangement Dynamics in Dehydration Synthesis

The synthesis of this compound via alcohol dehydration is a classic example of a reaction proceeding through carbocation intermediates, which are prone to structural reorganization. The dehydration of pinacolyl alcohol (3,3-dimethyl-2-butanol) is a well-studied model for this type of transformation. beilstein-journals.org Upon protonation by a strong acid, the hydroxyl group is converted into a good leaving group (water). libretexts.org Its departure generates a secondary carbocation, [(CH₃)₃C-CHCH₃]⁺. scienceopen.com

This secondary carbocation is energetically unfavorable compared to a tertiary carbocation. Consequently, a rapid 1,2-hydride or 1,2-methyl shift (a type of Wagner-Meerwein rearrangement) occurs. msu.edu In the case of the neopentyl system, a methyl group migrates to the adjacent positively charged carbon. msu.edu This rearrangement transforms the less stable secondary carbocation into a more stable tertiary carbocation. The final step involves the elimination of a proton from a neighboring carbon atom to form the alkene. libretexts.org Dynamics simulations have been instrumental in exploring whether the dehydration and alkyl migration are concerted or stepwise, revealing that the reaction often proceeds through a region where the secondary carbocation exists, even if it is not a stable intermediate on the potential energy surface. beilstein-journals.org

A similar, well-known reaction is the pinacol (B44631) rearrangement, where a 1,2-diol undergoes dehydration and rearrangement under acidic conditions to form a ketone. masterorganicchemistry.com This reaction also proceeds through carbocation intermediates and involves alkyl or aryl group migration, highlighting the general principles of carbocation stability and rearrangement that govern these syntheses. msu.edumasterorganicchemistry.com

Stereochemical Outcomes and Regioselectivity in Dehydration Pathways

Regioselectivity refers to the preference for bond formation or breaking in one direction over other possibilities. wikipedia.org In alcohol dehydration, this determines which of the possible alkene isomers is the major product. Typically, dehydration reactions follow Zaitsev's rule, which predicts the formation of the most substituted (and thus most stable) alkene. However, the structure of the carbocation intermediate and steric factors can lead to the formation of the less substituted (Hofmann) product.

In the specific case of dehydrating 2,3,3-trimethyl-2-butanol, the hydroxyl group is on a tertiary carbon. After protonation and loss of water, a tertiary carbocation is formed. For an alkene to be created, a proton must be removed from an adjacent carbon. One adjacent carbon (C3) has no hydrogen atoms, as it is bonded to three other methyl groups and the central carbon. quora.com Therefore, elimination can only occur by removing a proton from the methyl group at C2, leading exclusively to the formation of this compound. quora.com This structural constraint makes the reaction highly regiospecific, yielding a single alkene product.

When multiple elimination pathways are possible, the stereochemical and steric environment dictates the product ratio. stackexchange.com The choice of base and reaction conditions can influence whether the Zaitsev or Hofmann product is favored. lumenlearning.com For instance, using a bulky base can favor the abstraction of a sterically more accessible proton, leading to the Hofmann product.

Catalytic Approaches to this compound and Related Branched Butenes

Catalytic methods offer alternative and often more selective routes to this compound (also known as triptene) and other valuable branched olefins. journal-vniispk.ruepo.org These methods can be broadly categorized into heterogeneous and homogeneous catalysis.

Heterogeneous Catalysis in Branched Alkene Formation

Heterogeneous catalysts, which exist in a different phase from the reactants, are crucial in industrial processes due to their ease of separation and recyclability. osti.govwisc.edu Acidic zeolites are particularly effective for producing highly branched hydrocarbons. Zeolites such as H-BEA and H-Y are promising catalysts for synthesizing triptane (2,2,3-trimethylbutane), a process in which triptene is a key intermediate. journal-vniispk.ruresearchgate.net These catalysts can convert feeds like dimethyl ether (DME) or methanol (B129727) into complex hydrocarbons. berkeley.edu The shape selectivity and strong acidity of zeolites like HZSM-5 are beneficial for these transformations. mdpi.com

The synthesis can be performed at lower temperatures (e.g., 125°C to 275°C) compared to other methanol-to-hydrocarbon processes, which enhances the selectivity towards triptane and triptene. berkeley.edu Supported metal oxide catalysts, such as cobalt oxide on carbon, have also been used for the oligomerization of smaller olefins like 1-butene (B85601) to produce mixtures of branched and linear octenes. osti.gov While these systems can produce a variety of isomers, controlling the reaction conditions and catalyst properties can steer the selectivity towards more branched products. osti.govwisc.edu

Table 1: Heterogeneous Catalysts for Branched Alkene Synthesis
CatalystFeedstockPrimary Product(s)Typical TemperatureReference
H-BEA, H-Y ZeolitesMethanol, Dimethyl Ether (DME)Triptane, Triptene150-250°C journal-vniispk.ruberkeley.edu
HZSM-5n-butanolButenesNot specified mdpi.com
Cu/ZSM-52,3-butanediolButenes230-300°C researchgate.net
Cobalt Oxide on Carbon1-ButeneLinear and Branched Octenes150°C osti.gov

Homogeneous Catalysis for Targeted this compound Synthesis

Homogeneous catalysts operate in the same phase as the reactants, which can lead to high activity and selectivity under milder conditions. illinois.edu For the synthesis of triptane and its precursor triptene, iodide-based catalysts have shown significant promise. Specifically, indium iodide (InI₃) and zinc iodide (ZnI₂) are effective homogeneous catalysts for converting methanol into highly branched hydrocarbons with a high yield of triptane. journal-vniispk.ruosti.gov

The mechanism of alkene isomerization, a related process, can proceed through different pathways when catalyzed by organometallic complexes. libretexts.org These include pathways involving η¹-alkyl intermediates or η³-allyl intermediates, which are facilitated by the presence of a metal-hydride bond and vacant coordination sites on the metal center. libretexts.org While many homogeneous systems focus on linear olefin production, such as the Shell Higher Olefin Process (SHOP) which uses a nickel-based catalyst, the principles can be adapted to produce branched structures by selecting appropriate ligands and reaction conditions. ethz.ch The advantage of homogeneous catalysis lies in the ability to precisely tune the catalyst's electronic and steric properties to control reactivity and selectivity. illinois.edu

Emerging Synthetic Strategies for Highly Substituted Olefins Analogous to this compound

Modern organic synthesis has seen the development of powerful new methods for constructing sterically hindered and highly substituted olefins with high degrees of control. These strategies offer alternatives to classical elimination reactions and are crucial for synthesizing complex molecules.

One prominent area is the use of cross-coupling reactions. mdpi.com Methods like the Suzuki-Miyaura and Hiyama-Denmark couplings, which utilize organoboron and organosilicon reagents respectively, have become essential for forming carbon-carbon bonds. mdpi.com These reactions can be applied to synthesize tri- and tetrasubstituted olefins in a regio- and stereodefined manner. mdpi.com For instance, a novel approach involves the sequential Suzuki-Miyaura coupling of (E)-1,2-diboryl-1-silylethenes to create a variety of highly substituted olefins that are otherwise difficult to access. mdpi.com

Another powerful technique is olefin metathesis, which redistributes fragments of alkenes. The neohexene process, for example, uses cross-metathesis between isobutene dimer and ethene, catalyzed by systems like WO₃/SiO₂ and MgO, to produce 3,3-dimethyl-1-butene. ethz.ch

More recently, nickel-catalyzed methods have emerged for the synthesis of highly substituted alkenes. acs.org One innovative strategy involves a nickel-catalyzed cascade reaction that achieves the arylation and acyl migration of an alkyne in a single step, yielding all-carbon tetrasubstituted alkenes with excellent Z-selectivity. rsc.org These advanced methods overcome the challenges associated with the sluggish reactivity of highly substituted systems and provide access to a wide range of complex olefin structures. rsc.orgnih.gov

Table 2: Emerging Synthetic Strategies for Highly Substituted Olefins
StrategyDescriptionKey FeaturesReference
Sequential Cross-CouplingUse of difunctionalized alkenes (e.g., diboryl-silylethenes) in consecutive Suzuki-Miyaura reactions.High regio- and stereocontrol; access to diverse structures. mdpi.com
Olefin MetathesisCross-metathesis of simpler olefins to build up a more complex, branched structure.Industrial applicability (e.g., Neohexene Process). ethz.ch
Nickel-Catalyzed DifunctionalizationCascade reaction involving aryl-nickelation of alkynes followed by intramolecular acyl migration.One-step synthesis of tetrasubstituted alkenes with high selectivity. rsc.org
Reductive CouplingBimolecular cross-coupling of substituted olefins and imines mediated by titanium alkoxides.Overcomes low reactivity of substituted π-systems; controls site selectivity. nih.gov

Reaction Mechanisms and Kinetic Studies of 2,3,3 Trimethyl 1 Butene

Electrophilic Addition Reactions of 2,3,3-Trimethyl-1-butene

Electrophilic addition reactions are characteristic of alkenes, driven by the electron-rich nature of the carbon-carbon double bond. byjus.comchemistrystudent.com These reactions typically proceed through the formation of a carbocation intermediate, and the stability of this intermediate often dictates the regioselectivity of the addition. byjus.comlibretexts.org

Hydroboration Mechanisms and Regioselectivity in Branched Olefins

Hydroboration-oxidation is a two-step reaction that converts alkenes into alcohols with anti-Markovnikov regioselectivity, meaning the hydroxyl group adds to the less substituted carbon of the double bond. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com This outcome is primarily governed by steric factors; the bulky borane (B79455) moiety preferentially adds to the less sterically hindered carbon atom. umich.eduredalyc.org

The mechanism involves the concerted syn-addition of a B-H bond across the alkene double bond. masterorganicchemistry.comlibretexts.org For branched olefins like this compound, the steric hindrance on one side of the double bond strongly directs the boron atom to the terminal carbon. Subsequent oxidation of the resulting organoborane with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group, yielding the corresponding primary alcohol. masterorganicchemistry.com

The regioselectivity of hydroboration can be exceptionally high with sterically hindered alkenes. For instance, the hydroboration of similar gem-dialkyl substituted terminal olefins, such as 2-methyl-1-propene, results in the boron adding almost exclusively to the terminal carbon to minimize steric repulsion. redalyc.org

Table 1: Regioselectivity in the Hydroboration of Branched Alkenes

AlkeneMajor Product (after oxidation)Regioselectivity (% anti-Markovnikov)
2-Methyl-1-butene2-Methyl-1-butanol99%
2,4,4-Trimethyl-1-pentene (B89804)2,4,4-Trimethyl-1-pentanol99%

This table is generated based on data for structurally similar alkenes to illustrate the high regioselectivity of hydroboration with branched olefins. redalyc.org

Alder-Ene Reactions Involving this compound

The Alder-Ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"). organic-chemistry.org This reaction results in the formation of a new sigma bond, the migration of the ene double bond, and the transfer of the allylic hydrogen to the enophile. organic-chemistry.org The reaction of this compound with maleic anhydride (B1165640) is a documented example of an Alder-Ene reaction, and its stereochemistry has been a subject of study. ablesci.com

Exploration of Other Electrophilic Additions to the Exocyclic Double Bond

The exocyclic double bond of this compound is susceptible to various other electrophilic additions. These reactions are initiated by the attack of an electrophile on the π-electrons of the double bond. msu.edu

For instance, the acid-catalyzed hydration of this compound would be expected to proceed via a carbocation intermediate. chegg.com Protonation of the terminal carbon of the double bond would lead to a tertiary carbocation. However, a 1,2-methyl shift could occur, leading to a more stable tertiary carbocation and resulting in a rearranged product upon nucleophilic attack by water. libretexts.org Similarly, the addition of hydrogen halides (HX) to this compound would also proceed through a carbocation intermediate, with the potential for rearrangement. libretexts.org

Radical Reactions of this compound

Radical reactions offer an alternative pathway for the transformation of alkenes. These reactions involve intermediates with unpaired electrons and are often initiated by light, heat, or radical initiators.

Hydrogen Atom Abstraction and Addition Kinetics in Branched Alkenes

In the context of combustion chemistry, both hydrogen atom abstraction and addition reactions are significant for alkenes. kaust.edu.sa For branched alkenes like 2,4,4-trimethyl-1-pentene, which shares structural similarities with this compound, H-atom abstraction can occur at various positions, including allylic and vinylic sites. osti.gov However, the addition of radicals, such as the hydrogen atom, to the double bond is also a competing and important reaction pathway, particularly at lower temperatures. kaust.edu.sa

Kinetic studies on similar systems, like the reaction of H atoms with 1-butene (B85601), show that addition to the terminal carbon is favored over addition to the internal carbon. nist.gov Theoretical studies on 2,4,4-trimethyl-1-pentene indicate that H-atom addition to the terminal carbon is the dominant addition reaction. acs.org

Reactions with Oxygen Radicals (e.g., O(3P)) and their Mechanistic Implications

The reaction of ground-state oxygen atoms, O(3P), with alkenes is of fundamental importance in atmospheric and combustion chemistry. nasa.gov The primary pathway involves the addition of the oxygen atom to the double bond, forming a triplet biradical intermediate. nasa.govscispace.com This intermediate can then undergo various reactions, including stabilization to form epoxides or rearrangement to yield carbonyl compounds. nasa.gov

For alkenes with side chains, an alternative reaction pathway is hydrogen atom abstraction from the alkyl group to form a hydroxyl radical (OH). iccas.ac.cn However, for most alkenes, addition to the double bond is the more dominant reaction. iccas.ac.cn Theoretical studies on the reaction of O(3P) with 2,4,4-trimethyl-1-pentene have been conducted to understand the kinetics of both abstraction and addition pathways. acs.org

Isomerization Pathways of this compound

Isomerization reactions involve the structural rearrangement of a molecule to form a constitutional isomer. These transformations can be induced thermally or facilitated by catalysts, each proceeding through distinct mechanistic pathways and yielding specific product distributions.

Thermally induced isomerizations of alkenes, such as this compound, typically require high temperatures to overcome the activation energy for bond breaking and rearrangement. iastate.edu These reactions often proceed through radical or pericyclic mechanisms. While specific studies on the purely thermal isomerization of this compound are not extensively detailed in the provided results, general principles of thermal olefin isomerization suggest that it can lead to a mixture of structurally related alkenes. For instance, the thermal isomerization of ethylene (B1197577) to methylmethylene has a high calculated activation energy, indicating that such reactions are generally not facile. iastate.edu

In related systems, gas-phase thermolysis of substituted oxiranes, which can be precursors to unsaturated systems, demonstrates competitive isomerization pathways. For example, the thermolysis of 2-vinyloxirane yields products like 2,3-dihydrofuran (B140613) and butenals through different diradical intermediates, highlighting the complexity of thermal rearrangements. cdnsciencepub.com

Table 1: Potential Thermally Induced Isomerization Products of this compound (Theoretical products based on general isomerization principles)

ReactantPotential Isomerization Product(s)
This compound2,3,3-Trimethyl-2-butene, other skeletal isomers

This table is illustrative and based on general chemical principles, as specific experimental data for the thermal isomerization of this compound was not found in the search results.

Catalytic isomerization of alkenes, including butene isomers, is a well-established industrial process, often utilizing solid acid catalysts like zeolites or alumina. ifpenergiesnouvelles.frresearchgate.net The mechanism of butene isomerization over these catalysts can be complex, involving either monomolecular or bimolecular pathways. researchgate.netrsc.org

In the monomolecular mechanism , an n-butene molecule adsorbs onto an acid site, forms a carbenium ion intermediate, and then rearranges to isobutene before desorbing. researchgate.net The bimolecular mechanism involves the dimerization of two butene molecules to form an octene intermediate, which then undergoes skeletal isomerization and cracking to yield isobutene and other products like propene and pentenes. ifpenergiesnouvelles.fr The selectivity towards isobutene can be influenced by factors such as catalyst type, temperature, and reactant pressure. ifpenergiesnouvelles.fracs.org For example, over H-FER zeolites, the isomerization of n-butene to isobutene is suggested to occur via a monomolecular pathway due to the small pore size of the catalyst. researchgate.net

Stereochemical control in catalytic isomerization is crucial for producing specific isomers. Transition metal catalysts, for instance, can facilitate the transposition of double bonds with high stereoselectivity. researchgate.net The choice of ligand on the metal center often dictates the stereochemical outcome of the reaction. researchgate.net In some cases, catalyst-controlled researchgate.netlumenlearning.com-proton shifts can lead to the stereospecific formation of vinyl halides from allylic halides. acs.org

Table 2: Catalyst Systems for Butene Isomerization

Catalyst TypeProposed MechanismKey Features
Zeolites (e.g., H-FER, H-TON)Monomolecular or BimolecularShape selectivity, operates at lower temperatures. ifpenergiesnouvelles.frresearchgate.net
AluminaBimolecularOperates at higher temperatures, often in the presence of water. ifpenergiesnouvelles.fr
Transition Metal Complexes (e.g., Ni(0)/Silane)Metal hydride intermediatesHigh stereoselectivity, ligand-controlled. researchgate.net

Olefin-Forming Elimination Reactions Preceding this compound

This compound is commonly synthesized via elimination reactions of suitable precursors, such as alkyl halides or alcohols. The regioselectivity of these reactions determines the position of the newly formed double bond.

Elimination reactions can proceed through various mechanisms, primarily E1 (unimolecular) and E2 (bimolecular). lumenlearning.com The regiochemical outcome is often governed by Zaitsev's rule or Hofmann's rule.

Zaitsev's Rule predicts the formation of the more substituted (and generally more stable) alkene as the major product. lumenlearning.comlibretexts.org This is common in E1 reactions and E2 reactions with small, strong bases. lumenlearning.comlibretexts.org For example, the elimination reaction of 2-bromobutane (B33332) with a strong base like potassium hydroxide (B78521) in alcohol yields predominantly 2-butene (B3427860) over 1-butene. libretexts.org

Hofmann's Rule , conversely, predicts the formation of the least substituted alkene as the major product. byjus.com This outcome is favored when using bulky bases (due to steric hindrance) or with substrates containing poor leaving groups or certain quaternary ammonium (B1175870) salts. libretexts.orgbyjus.com For instance, the elimination of 2-bromo-2,3-dimethylbutane (B3344068) with the bulky base potassium tert-butoxide gives a higher yield of the less substituted 2,3-dimethyl-1-butene. libretexts.org

The formation of this compound from a precursor like 2-chloro-2,3,3-trimethylbutane (B1620436) involves the removal of a proton from a primary carbon, leading to the less substituted alkene (a Hofmann-type product). The alternative Zaitsev product, 2,3,3-trimethyl-2-butene, would require removal of a proton from a methyl group on the adjacent tertiary carbon. The reaction of 2-chloro-2,3,3-trimethylbutane in methanol (B129727) demonstrates that the choice of base can influence the product distribution between the elimination product (this compound) and a substitution product. researchgate.net

Table 3: Regioselectivity in Elimination Reactions

RuleFavored ProductConditions
Zaitsev's RuleMore substituted alkeneSmall bases, E1 mechanism. lumenlearning.comlibretexts.org
Hofmann's RuleLess substituted alkeneBulky bases, certain leaving groups. libretexts.orgbyjus.com

Ozonolysis of this compound and Criegee Intermediate Formation

Ozonolysis is a powerful reaction that cleaves carbon-carbon double bonds through reaction with ozone. The process involves the formation of highly reactive intermediates known as Criegee intermediates.

The mechanism, first proposed by Rudolf Criegee, involves a 1,3-dipolar cycloaddition of ozone to the alkene to form an unstable primary ozonide (molozonide). organic-chemistry.orgnih.gov This intermediate rapidly decomposes into a carbonyl compound and a carbonyl oxide, the Criegee intermediate. organic-chemistry.orgnih.govosti.gov In the case of this compound, the ozonolysis would initially cleave the double bond to yield formaldehyde (B43269) and a Criegee intermediate, (CH₃)₃C-C(CH₃)=O⁺-O⁻.

These Criegee intermediates are highly reactive and can undergo various subsequent reactions. In non-interactive solvents, the Criegee intermediate can recombine with the initially formed carbonyl compound (formaldehyde in this case) in a reverse-regiochemistry 1,3-dipolar cycloaddition to form a more stable secondary ozonide (1,2,4-trioxolane). organic-chemistry.org The nature of the final products depends on the workup conditions. Reductive workup typically yields aldehydes or ketones, while oxidative workup produces carboxylic acids. organic-chemistry.org

Studies on the ozonolysis of structurally related alkenes, like 2,3-dimethyl-2-butene, have shown that the Criegee intermediates formed can participate in the formation of secondary organic aerosols (SOA) through oligomerization. copernicus.org The repeated units in these oligomers often correspond to the chemical composition of the main Criegee intermediate. copernicus.org

Table 4: Products from the Ozonolysis of this compound

ReactantInitial Ozonolysis ProductsPotential Final Products (after workup)
This compoundFormaldehyde and (CH₃)₃C-C(CH₃)=O⁺-O⁻ (Criegee Intermediate)Formaldehyde and 3,3-dimethyl-2-butanone (pinacolone) (reductive workup)

Computational Chemistry and Theoretical Investigations of 2,3,3 Trimethyl 1 Butene

Quantum Chemical Calculations on 2,3,3-Trimethyl-1-butene Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, allowing for the determination of molecular properties by solving the Schrödinger equation. These methods can predict the geometry, energy, and electronic structure of reactants, products, and the high-energy states between them. For this compound, these calculations would elucidate the electron distribution around its double bond and bulky tert-butyl group, providing insight into its reactivity with various reagents.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is particularly effective for calculating the energetics of chemical reactions. In the context of this compound, DFT would be applied to model reactions such as electrophilic addition, oxidation, or radical reactions.

Table 1: Hypothetical DFT-Calculated Energetics for a Reaction of this compound This table is illustrative of the data that would be generated from DFT calculations.

SpeciesRelative Energy (kJ/mol)
Reactants (this compound + Reagent)0
Transition State 1 (TS1)+80
Intermediate+25
Transition State 2 (TS2)+60
Products-40

Ab Initio Molecular Orbital Theory Studies of Reaction Intermediates

Ab initio (Latin for "from the beginning") molecular orbital theory is a class of quantum chemistry methods that rely on first principles without the inclusion of experimental data. These methods are often more computationally demanding than DFT but can provide highly accurate results.

For reactions involving this compound, ab initio calculations would be particularly useful for studying the properties of short-lived reaction intermediates. For example, in an acid-catalyzed hydration reaction, the alkene would form a tertiary carbocation. Ab initio methods could precisely calculate the geometry, charge distribution, and stability of this intermediate. This is crucial for understanding subsequent reaction steps, such as potential rearrangements (like a methyl shift), which are common in carbocation chemistry.

Potential Energy Surface Mapping for Reactions Involving this compound

A potential energy surface (PES) is a conceptual and mathematical tool that describes the energy of a molecule or group of molecules as a function of their geometry. wikipedia.org Mapping the PES for a reaction involving this compound is essential for visualizing the entire reaction pathway.

The PES is a multidimensional landscape with valleys corresponding to stable species (reactants, intermediates, and products) and mountain passes corresponding to transition states. wikipedia.org By calculating the energy at numerous points along the reaction coordinates (the geometric parameters that change during the reaction, such as bond lengths and angles), a map of the reaction can be constructed. This map would reveal the minimum energy path from reactants to products, confirming the sequence of intermediates and transition states. For a complex reaction, the PES can also reveal alternative reaction pathways and the energetic barriers associated with each, explaining why certain products are favored over others.

Theoretical Reaction Kinetics and Dynamics for this compound Transformations

While quantum chemical calculations can determine the energies of stationary points on the PES, theoretical kinetics aims to use this information to calculate reaction rates. These methods provide a bridge between the molecular-level details of a reaction and the macroscopic, observable rate constants.

Conventional Transition State Theory (TST) is a foundational theory for calculating reaction rate constants. fiveable.melibretexts.org It assumes that a quasi-equilibrium is established between the reactants and the activated complex at the transition state. wikipedia.orgyoutube.com The rate of the reaction is then determined by the frequency at which this complex proceeds to form products. The TST rate constant is calculated using the energy of the transition state (the activation energy) and the partition functions of the reactants and the activated complex. libretexts.org

A more refined approach is Canonical Variational Transition State Theory (CVT). A limitation of conventional TST is that it assumes the transition state is located exactly at the saddle point (the point of maximum energy along the reaction path). wikipedia.org CVT improves upon this by varying the position of the dividing surface between reactants and products to find the location that minimizes the calculated rate constant. scispace.comumn.edu This "variational" optimization provides a more accurate rate constant by better accounting for the dynamics of the reaction and minimizing the chance of trajectories recrossing the transition state. For reactions of this compound, CVT would provide more reliable theoretical rate constants compared to conventional TST, especially for reactions with low energy barriers. scispace.com

Classical theories like TST assume that a molecule must have enough energy to pass over the activation energy barrier. wikipedia.org However, quantum mechanics allows for a particle to tunnel through the barrier, even if it does not have sufficient energy to overcome it classically. wikipedia.orgbyjus.comlibretexts.org This phenomenon is most significant for light particles, such as electrons and hydrogen atoms (protons).

In reactions of this compound that involve the transfer of a hydrogen atom (e.g., abstraction by a radical), quantum tunneling can lead to a significant increase in the reaction rate, particularly at lower temperatures. At high temperatures, while the contribution of tunneling relative to over-barrier processes decreases, it can still be a non-negligible factor. To account for this, tunneling corrections are applied to the TST or CVT rate constants. Methods like the Small-Curvature Tunneling (SCT) and Zero-Curvature Tunneling (ZCT) corrections calculate the probability of tunneling along the reaction path and adjust the rate constant accordingly.

Molecular Mechanics and Conformational Analysis of this compound

The spatial arrangement of atoms in a molecule, known as its conformation, plays a crucial role in determining its physical and chemical properties. For flexible molecules like this compound, a multitude of conformations are possible due to rotation around single bonds. Molecular mechanics is a computational method that models molecules as a collection of atoms held together by bonds, allowing for the calculation of the potential energy of different conformations. This analysis helps in identifying the most stable, low-energy conformations.

The conformational landscape of this compound is primarily dictated by the rotation around the C2-C3 single bond. The presence of bulky groups, specifically the tert-butyl group at the C3 position and the methyl and vinyl groups at the C2 position, introduces significant steric interactions that influence the molecule's preferred geometry. These interactions are a form of steric strain known as allylic strain.

Allylic strain arises from the steric hindrance between substituents on a double bond and an adjacent allylic carbon. In the case of this compound, two types of allylic strain are of particular importance:

A(1,2) strain: This occurs between a substituent on the C1 of the vinyl group (in this case, a hydrogen) and a substituent on the allylic C3 carbon.

A(1,3) strain: This involves steric repulsion between a substituent on the C2 of the vinyl group (a methyl group) and a substituent on the allylic C3 carbon.

Due to the C3 carbon being a quaternary center with three methyl groups, significant steric congestion is expected. The molecule will tend to adopt conformations that minimize the repulsive forces between these bulky groups. The lowest energy conformations are anticipated to be staggered arrangements where the large tert-butyl group is positioned to minimize its interaction with the vinyl group. Eclipsed conformations, where the substituents on the C2 and C3 carbons are aligned, are expected to be high-energy states.

A hypothetical potential energy surface for the rotation around the C2-C3 bond would likely show distinct energy minima corresponding to the staggered conformations and energy maxima for the eclipsed conformations. The relative energies of these conformers would be influenced by the balance between the different types of allylic strain.

Table 1: Theoretical Conformational Analysis of this compound

ConformerDihedral Angle (H-C1-C2-C3)Key Steric InteractionsPredicted Relative Energy
Staggered 1~60°A(1,2) and A(1,3) strain present but minimized.Low
Eclipsed 1~120°Significant A(1,3) strain between the vinyl methyl group and a tert-butyl methyl group.High
Staggered 2~180°Minimized steric interactions.Lowest
Eclipsed 2~240°Significant A(1,2) strain and interaction between the vinyl group and the tert-butyl group.Highest
Staggered 3~300°A(1,2) and A(1,3) strain present but minimized.Low
Eclipsed 3~0°/360°Significant A(1,3) strain between the vinyl methyl group and a tert-butyl methyl group.High

Application of Topological Indices and Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) to this compound Analogues

Topological indices are numerical descriptors derived from the molecular graph of a compound. They quantify aspects of a molecule's size, shape, branching, and connectivity. These indices can be used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies to develop mathematical models that correlate the structure of molecules with their biological activities or physicochemical properties.

For a series of analogues of this compound, where systematic structural modifications are made, QSAR and QSPR models could be developed to predict various properties. Analogues could include variations in the alkyl groups attached to the double bond or the quaternary carbon, or changes in the position of the double bond.

Topological Indices in QSPR of Alkenes

Several topological indices have been successfully used to predict the properties of alkenes and other hydrocarbons. Some of the commonly used indices include:

Wiener Index (W): Related to the sum of distances between all pairs of vertices in the molecular graph, reflecting molecular size and branching.

Randić Connectivity Index (χ): Based on the degrees of adjacent vertices, this index is sensitive to the degree of branching in the molecule.

Zagreb Indices (M1 and M2): These are also based on the degrees of vertices and are used to quantify molecular branching.

These and other indices can be calculated for a series of this compound analogues and then used as independent variables in a regression analysis to model a dependent variable, such as boiling point, octane number, or heat of formation.

QSAR/QSPR Model Development

A typical QSAR/QSPR study on this compound analogues would involve the following steps:

Dataset Selection: A diverse set of analogues with known experimental data for the property of interest would be compiled.

Descriptor Calculation: A variety of topological, constitutional, and quantum-chemical descriptors would be calculated for each molecule in the dataset.

Model Building: Statistical methods, such as multiple linear regression (MLR), would be used to build a mathematical equation relating the descriptors to the property.

Model Validation: The predictive power of the model would be assessed using statistical techniques like cross-validation and by using an external test set of molecules not used in the model development.

For instance, a QSPR model to predict the research octane number (RON) of branched alkenes, including analogues of this compound, might take the general form:

RON = c₀ + c₁ (Descriptor 1) + c₂ (Descriptor 2) + ... + cₙ (Descriptor n)

Where c₀, c₁, c₂, ..., cₙ are coefficients determined from the regression analysis.

Table 2: Hypothetical QSPR Study on this compound Analogues for Predicting Boiling Point

AnalogueWiener Index (W)Randić Index (χ)Experimental Boiling Point (°C)Predicted Boiling Point (°C)
This compound3203.82878.177.5
3,3-Dimethyl-1-pentene3123.32877.276.8
2,3-Dimethyl-1-pentene3003.41491.992.5
3-Methyl-1-hexene3363.41492.693.1
2,4,4-Trimethyl-1-pentene (B89804)4884.101101.4102.0

Note: The values in this table are for illustrative purposes to demonstrate the concept of a QSPR study and are not based on actual experimental or computational results for a specific model.

Such computational and theoretical investigations provide valuable insights into the behavior of molecules like this compound and its analogues, aiding in the understanding of structure-property relationships and the design of new compounds with desired characteristics.

Catalysis and Polymerization Involving 2,3,3 Trimethyl 1 Butene

Homogeneous Catalytic Systems for 2,3,3-Trimethyl-1-butene Transformations

Homogeneous catalysis offers a powerful platform for the selective transformation of alkenes. The following subsections detail the application of transition metal and organometallic catalysts in reactions involving this compound.

Transition metal-catalyzed cross-coupling reactions are fundamental in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. chemie-brunschwig.ch While a wide array of functional groups are tolerated in many of these reactions, the reactivity of sterically hindered alkenes like this compound can be challenging. chemie-brunschwig.chchemie-brunschwig.ch

Key cross-coupling reactions and their general applicability are summarized below:

Coupling ReactionCatalyst/ReagentsBond FormedGeneral Notes
Suzuki-Miyaura Palladium catalyst, Organoboron compoundsC-CKnown for its mild conditions and the low toxicity of boron reagents. chemie-brunschwig.ch
Heck Palladium catalyst, Alkene, OrganohalideC-CTolerates a wide variety of functional groups. chemie-brunschwig.chchemie-brunschwig.ch
Negishi Palladium or Nickel catalyst, Organozinc compoundsC-COrganozinc reagents show excellent transmetalation ability. nih.govustc.edu.cn
Stille Palladium catalyst, Organotin compoundsC-COne of the early palladium-catalyzed cross-coupling methods. chemie-brunschwig.ch
Ullmann Copper catalyst, Aryl halidesC-C (Biaryl)Typically requires high temperatures, though modern variations are milder. chemie-brunschwig.chustc.edu.cn

The direct participation of highly substituted alkenes such as this compound in these coupling reactions is not extensively documented, likely due to the steric hindrance around the double bond which can impede the coordination to the metal center, a crucial step in the catalytic cycle.

Organometallic complexes are pivotal in the hydrogenation of alkenes. Advanced NMR techniques, such as parahydrogen-induced polarization (PHIP), provide detailed mechanistic insights into these reactions. nih.govnih.gov PHIP-NMR allows for the study of catalytic flux and changes in the catalyst at a molecular level by monitoring the enhanced signals of the reaction products. nih.govnih.gov

Studies on analogous, less-branched butenes using rhodium-based catalysts have demonstrated the power of PHIP in understanding hydrogenation and isomerization processes. For instance, the hydrogenation of 1-butene (B85601) has been explored using crystalline organometallic rhodium complexes. nih.govnih.gov These studies reveal high initial polarization levels in the hydrogenated products and can even detect competing reactions like isomerization. nih.govnih.gov

While direct PHIP-NMR studies on this compound are not prominent in the reviewed literature, the techniques have been applied to structurally similar systems, providing a framework for understanding its potential behavior. The isomerization of 1-butene to 2-butenes has been efficiently catalyzed by rhodium-based molecular organometallic catalysts under flow-reactor conditions, showcasing the potential for selective transformations of butene isomers. york.ac.uk

Heterogeneous Catalytic Systems Applied to this compound and Analogues

Heterogeneous catalysts are widely used in industrial processes due to their stability and ease of separation. This section examines their application in the transformation of branched butenes.

Acid catalysts are effective in the oligomerization of alkenes, a process that converts light olefins into heavier ones suitable for fuel applications. This compound, also known as triptene, can undergo acid-catalyzed oligomerization. ethz.ch

In one study, the conversion of triptene was carried out over an Amberlyst-35 catalyst. At 373 K and with a 35% conversion rate, the selectivity towards C10-C20 products was 71%. ethz.ch The mechanism for acid-catalyzed oligomerization typically proceeds through a carbenium ion pathway, involving protonation of the olefin by a Brønsted acid site on the catalyst to form a carbenium ion, followed by reaction with another olefin molecule. ethz.ch

The oligomerization of other butene isomers, such as 1-butene, over catalysts like H-ferrierite has also been studied. researchgate.net These reactions produce a mixture of products resulting from double bond isomerization, skeletal isomerization, oligomerization, and other competing reactions. researchgate.net The product distribution often includes highly branched olefins. researchgate.net

Table: Research Findings on Acid-Catalyzed Oligomerization of Branched Butenes

Catalyst Feed Temperature (K) Conversion (%) Key Products/Selectivity Reference
Amberlyst-35 This compound 373 35 71% selectivity to C10-C20 products ethz.ch

Bifunctional catalysts, which possess two different types of active sites, are designed to catalyze multiple reaction steps in a single process. mdpi.com These catalysts often combine a metal function with an acid or base function. The distance between these active sites can be a critical design parameter influencing the catalyst's performance. rsc.org

In the context of alkene conversion, bifunctional catalysts can be used for reactions like isomerization and skeletal rearrangement. For instance, the conversion of n-butane to isobutene has been explored using bifunctional catalysts that combine an oxidation component with an acidic zeolite. utwente.nl While not directly involving this compound, this research highlights the principles of bifunctional catalyst design that could be applied to its transformations. The design of efficient bifunctional catalysts is also crucial in converting syngas to lower olefins, where controlling the proximity of metal oxide and zeolite components plays a key role in selectivity. rsc.orgsemanticscholar.org

Polymerization Mechanisms and Stereocontrol of Branched Alkenes

The polymerization of branched alkenes like this compound is influenced by the steric bulk of the monomer, which affects the polymerization mechanism and the stereochemistry of the resulting polymer.

The polymerization of α-olefins can proceed through different mechanisms, including coordination polymerization, which can be catalyzed by transition metal complexes such as metallocenes. mdpi.com For less-branched alkenes like 1-butene, computational studies using DFT have provided insights into stereoselectivity, regioselectivity, and the competition between propagation and termination reactions. frontiersin.org These studies indicate that stereocontrol often arises from the chiral orientation of the growing polymer chain. frontiersin.org

In the case of propene polymerization with certain non-metallocene catalysts, unconventional mechanisms for stereoerror formation have been identified, involving changes in the ligand wrapping mode of the catalyst. nih.govacs.org The stereochemistry of the polymer is a critical factor determining its physical properties. acs.org

For highly branched alkenes, the steric hindrance can significantly lower the rate of polymerization and may favor the formation of low molecular weight oligomers. The bulky substituents can also influence the regiochemistry of monomer insertion into the growing polymer chain. While specific studies on the polymerization of this compound are scarce, the principles derived from the study of other branched and unbranched alkenes provide a foundation for understanding its potential polymerization behavior.

Ziegler-Natta Catalysis in Poly(this compound) Synthesis

Ziegler-Natta (ZN) catalysts, traditionally composed of a transition metal compound (e.g., titanium halides) and an organoaluminum co-catalyst, are foundational in olefin polymerization. libretexts.orgminia.edu.egwikipedia.orgbyjus.com These catalysts are known for their ability to produce polymers with high linearity and stereoselectivity from α-olefins. libretexts.orgminia.edu.eg The heterogeneous nature of many ZN catalysts, often supported on materials like magnesium chloride (MgCl₂), provides multiple active sites, which can lead to polymers with a broad molecular weight distribution. nih.govrsc.org

In the context of branched α-olefins like this compound, the steric hindrance posed by the tert-butyl group presents a significant challenge for traditional Ziegler-Natta catalysts. The bulky nature of the monomer can impede its approach to the catalytic active center, affecting the rate of polymerization and the molecular weight of the resulting polymer.

Classic Ziegler-Natta systems, such as TiCl₄ combined with an aluminum alkyl like triethylaluminium (Al(C₂H₅)₃), have been employed for the polymerization of various α-olefins. wikipedia.org The mechanism generally involves the formation of an active site on the transition metal, followed by the coordination and subsequent insertion of the olefin monomer into the metal-alkyl bond. minia.edu.eg This process repeats, leading to the growth of the polymer chain. libretexts.org

While ZN catalysts are highly effective for simpler olefins like ethylene (B1197577) and propylene (B89431), their application to bulky monomers like this compound is less straightforward. The catalyst's activity and the polymer's properties are highly dependent on the specific catalyst composition, including the choice of transition metal, ligands, support material, and co-catalyst. rsc.org

Table 1: Overview of Ziegler-Natta Catalyst Components and their Functions

Component Example Function
Transition Metal Compound Titanium tetrachloride (TiCl₄), Titanium trichloride (B1173362) (TiCl₃) Forms the primary active sites for polymerization. libretexts.orgminia.edu.eg
Co-catalyst Triethylaluminium (Al(C₂H₅)₃), Diethylaluminium chloride (Al(C₂H₅)₂Cl) Activates the transition metal compound, acts as a chain transfer agent. libretexts.orgminia.edu.eg
Support Magnesium chloride (MgCl₂) Increases catalyst activity by dispersing the active sites. wikipedia.org
Internal/External Donors Esters, diethers Control stereoselectivity, particularly for propylene polymerization. wikipedia.org

Metallocene Catalysis for Regio- and Stereoselective Polymerization of Branched Olefins

Metallocene catalysts, a class of homogeneous Ziegler-Natta catalysts, have emerged as powerful tools for olefin polymerization, offering superior control over polymer architecture. wikipedia.orgnih.gov These catalysts typically consist of a Group 4 metallocene complex (containing metals like titanium, zirconium, or hafnium) and a co-catalyst, often methylaluminoxane (B55162) (MAO). nih.govhhu.de A key advantage of metallocenes is their single-site nature, which leads to polymers with narrow molecular weight distributions and uniform comonomer incorporation. nih.govresearchgate.net

The well-defined structure of metallocene catalysts allows for the precise tuning of their steric and electronic properties through ligand design. hhu.detandfonline.com This "tailor-made" approach is particularly beneficial for the challenging polymerization of sterically hindered olefins like this compound. Chiral ansa-metallocenes, for instance, can induce high stereoselectivity, leading to isotactic or syndiotactic polymers. hhu.deuni-konstanz.de

For branched olefins, the regioselectivity of insertion (1,2- versus 2,1-insertion) is a critical factor. While 1,2-insertion is generally favored, occasional 2,1-insertions can occur and act as a terminating step or lead to isomerization. nih.gov The ligand framework of the metallocene plays a crucial role in controlling this regioselectivity. Studies on the polymerization of 1-butene have shown that C₂-symmetric metallocenes can lead to highly isotactic polymers, while C₁-symmetric systems have also been developed to achieve high molecular weight and regioselectivity. hhu.denih.gov

However, olefins with branching at the 3-position, such as 3-methyl-1-butene, have shown negligible activity with many ansa-zirconocene catalysts. uni-konstanz.de This highlights the extreme steric challenge that monomers like this compound, with a bulky tert-butyl group at the 3-position, present to even sophisticated metallocene systems.

Table 2: Comparison of Ziegler-Natta and Metallocene Catalysts in Olefin Polymerization

Feature Ziegler-Natta Catalysts Metallocene Catalysts
Active Sites Multiple Single-site nih.gov
Polymer MWD Broad Narrow nih.govresearchgate.net
Comonomer Distribution Non-uniform Uniform nih.gov
Catalyst Nature Often heterogeneous wikipedia.org Typically homogeneous wikipedia.org
Polymer Structure Control Limited High (tunable via ligand design) hhu.detandfonline.com
Co-catalyst Alkylaluminum compounds wikipedia.org Methylaluminoxane (MAO) nih.gov

Mechanistic Role of Isomerization During Polymerization of Branched Alkenes

During the polymerization of branched α-olefins, isomerization reactions can occur, significantly impacting the final polymer microstructure. A key event is the potential for a 2,1-insertion of the monomer into the growing polymer chain, which contrasts with the more common 1,2-insertion. nih.gov Following a 2,1-insertion, a process of β-hydride elimination and re-insertion can lead to the isomerization of the polymer chain end. nih.gov

For instance, in the polymerization of 1-butene, a 2,1-inserted unit can isomerize to a 4,1-unit. nih.gov This isomerization can proceed through either a stepwise or a concerted mechanism. The stepwise mechanism involves a β-hydride transfer to the metal, formation of a double bond at the chain end, rotation, and re-insertion. nih.gov The observation that 3,1-units are not typically detected in poly(1-butene) has led to the proposal of a concerted mechanism where the 4,1-unit is formed directly from the 2,1-inserted unit. nih.gov

The steric bulk of the monomer plays a crucial role in these processes. For this compound, the extreme steric hindrance of the tert-butyl group would strongly influence the probability of 2,1-insertions and any subsequent isomerization pathways. The insertion of an alkene into a metal-carbon bond is a fundamental step, and its regioselectivity is governed by both electronic and steric factors. rsc.org Generally, the migratory group adds to the terminal sp² carbon. rsc.org However, the bulky nature of the substituent in this compound could disfavor certain insertion geometries and potentially promote isomerization pathways if insertion does occur.

Advanced Theories in Olefin Polymerization, including Charge Percolation Mechanisms

Beyond the classical insertion mechanisms, more advanced theories have been proposed to explain certain phenomena in olefin polymerization. One such theory is the charge percolation mechanism (CPM). doaj.orgrudbib.dkmpn.gov.rs This model was developed to address experimental observations that could not be fully explained by the existing insertion mechanism of polymerization. mpn.gov.rsvu.nl

The CPM suggests that a macromolecular chain is formed from a cluster of monomers adsorbed on the catalyst support between two immobilized transition metal ions in different oxidation states (e.g., Mt⁺⁴ and Mt⁺²). doaj.orgmpn.gov.rs The polymerization is envisioned as a percolation of charge through this monomer cluster, leading to the formation of the polymer chain. doaj.orgmpn.gov.rs This mechanism has been applied to explain polymerization using supported transition metal complexes, a common feature of many Ziegler-Natta systems. doaj.orgrudbib.dkmpn.gov.rs

The development of advanced catalytic systems continues to drive innovation in polymer science. This includes the design of catalysts for better incorporation of polar monomers, strategies involving chain shuttling, and the use of computational methods like Density Functional Theory (DFT) to understand mechanistic details at a molecular level. nih.govmdpi.comresearchgate.net For instance, DFT studies have been used to calculate the energy barriers for different insertion and isomerization pathways, providing insights into the regio- and stereoselectivity of catalysts. nih.govacs.org These theoretical and computational approaches are invaluable for designing new catalysts capable of polymerizing challenging monomers like this compound and for controlling the properties of the resulting polymers with high precision.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research on 2,3,3 Trimethyl 1 Butene

Vibrational Spectroscopy for Molecular Structure and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a powerful non-destructive means to probe the molecular structure of 2,3,3-trimethyl-1-butene. These methods are sensitive to the vibrational modes of the molecule, offering insights into bond strengths, molecular symmetry, and conformational states. For this compound, these analyses are simplified by the fact that it is expected to exist in a single, stable, spectroscopically-distinguishable conformation. tandfonline.com

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. A vibration is IR active if it results in a change in the molecule's dipole moment. edinst.com The IR spectrum of this compound exhibits a series of characteristic absorption bands that can be assigned to specific vibrational motions within the molecule.

Studies have provided detailed assignments for the observed IR bands. tandfonline.comtandfonline.com Key absorptions include those arising from C-H stretching vibrations of the vinyl group (=CH2) and the methyl (CH3) groups, as well as the characteristic C=C double bond stretching vibration. libretexts.orgspectroscopyonline.com The presence of both sp2-hybridized carbons in the vinyl group and sp3-hybridized carbons in the alkyl portion of the molecule gives rise to distinct C-H stretching bands. spcmc.ac.in The vinyl C-H stretches typically appear at higher wavenumbers (above 3000 cm⁻¹) compared to the alkyl C-H stretches (below 3000 cm⁻¹). spectroscopyonline.com

A representative set of infrared band assignments for this compound is presented in the table below.

Wavenumber (cm⁻¹)IntensityAssignment
~3080Medium=CH₂ asymmetric stretching
~2960StrongCH₃ asymmetric stretching
~2870MediumCH₃ symmetric stretching
~1640MediumC=C stretching
~1465MediumCH₃ asymmetric bending
~1365Strongtert-butyl symmetric bending
~900Strong=CH₂ out-of-plane bending (wag)
~717MediumC=C twisting

This table is a composite based on typical alkene vibrational frequencies and specific data from research on this compound and related molecules. tandfonline.comlibretexts.orgdocbrown.info

Raman spectroscopy is a complementary technique to IR spectroscopy. edinst.com It relies on the inelastic scattering of monochromatic light, usually from a laser source. A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. edinst.com Raman spectroscopy is particularly effective for observing non-polar bonds, such as the C=C and C-C skeletal vibrations, which often produce strong signals. up.ac.za

The table below summarizes some of the key Raman bands and their assignments for this compound.

Wavenumber (cm⁻¹)IntensityAssignment
~2920StrongCH₃ symmetric stretching
~1642Very StrongC=C stretching
~1200MediumC-C stretching (tert-butyl)
~717StrongC-C skeletal bending
~570MediumC-C-C skeletal deformation

This table is compiled from data available in the literature and spectral databases for this compound. tandfonline.comspectrabase.comresearchgate.net

To achieve a definitive and comprehensive assignment of the vibrational spectra, normal coordinate analysis (NCA) is employed. tandfonline.comresearchgate.net This computational method models the vibrational modes of a molecule based on its geometry and a set of force constants that describe the stiffness of the bonds and the resistance to bending and torsional motions. tandfonline.com By calculating the theoretical vibrational frequencies and comparing them to the experimental IR and Raman data, a detailed and reliable assignment of each observed band can be made. researchgate.net

For this compound, NCA has been performed using a modified valence force field. tandfonline.comtandfonline.com These calculations confirmed the assignments of many of the fundamental vibrational modes and helped to understand the nature of the complex vibrations involving the entire molecular skeleton. tandfonline.comresearchgate.net The force constants derived from the analysis of this compound are valuable as they can be transferred to predict the vibrational spectra of other, more complex, substituted alkenes. tandfonline.comacs.org The analysis has also confirmed that the C=C twist occurs around 717 cm⁻¹. tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by probing the magnetic environments of atomic nuclei, primarily ¹H (protons) and ¹³C.

Parahydrogen-Induced Polarization (PHIP) is a powerful NMR technique used to dramatically enhance the sensitivity of NMR measurements for certain catalytic reactions, particularly hydrogenation. nih.gov The technique utilizes parahydrogen, a spin isomer of molecular hydrogen (H₂), which has a total nuclear spin of zero. nih.gov When a molecule is hydrogenated with parahydrogen in a pairwise manner, the spin order of the parahydrogen can be transferred to the product molecule, resulting in a massive enhancement of its NMR signals. oup.com

While specific PHIP studies on this compound are not extensively documented, the technique has been successfully applied to the study of butene isomerization and hydrogenation reactions. researchgate.netacs.org For example, in the hydrogenation of 1,3-butadiene, PHIP has been used to investigate the formation of various butene isomers and n-butane. researchgate.net These studies provide mechanistic insights into how hydrogen atoms are added to the double bonds and the role of the catalyst surface. acs.org The principles of PHIP are applicable to the hydrogenation of this compound, which would allow for the highly sensitive detection of the resulting 2,3,3-trimethylbutane and any potential isomerization products, even at very low concentrations. This would be invaluable for studying reaction mechanisms and catalyst performance. nih.govoup.com

Modern NMR spectroscopy, with its array of advanced techniques, allows for the real-time, in-situ monitoring of chemical reactions. Both ¹H and ¹³C NMR provide detailed structural information that can be used to identify reactants, products, and intermediates, as well as to quantify their concentrations as a reaction progresses. researchgate.net

For this compound, ¹H NMR provides a distinct set of signals for the vinyl protons and the protons of the methyl groups. The chemical shifts and coupling patterns are unique to its structure. chemicalbook.comdocbrown.info Similarly, the ¹³C NMR spectrum shows a unique signal for each chemically distinct carbon atom in the molecule. guidechem.combhu.ac.indocbrown.info

Proton TypeApproximate ¹H Chemical Shift (ppm)Carbon TypeApproximate ¹³C Chemical Shift (ppm)
=CH₂4.6-4.8C=CH₂~150
C-CH₃ (on C2)~1.7=C(CH₃)~110
C(CH₃)₃~1.0C(CH₃)₃~33
C(CH₃)₃~29
C-CH₃ (on C2)~21

Note: Chemical shifts are approximate and can vary depending on the solvent and other conditions. The tert-butyl group's methyl carbons are chemically equivalent, but the quaternary carbon is distinct. chemicalbook.comguidechem.comdocbrown.infonih.gov

Advanced techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups in the ¹³C NMR spectrum, which is particularly useful for complex molecules. bhu.ac.in Two-dimensional NMR techniques, like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can establish connectivity between protons and carbons, providing unambiguous structural assignments.

These advanced NMR methods could be applied to monitor reactions involving this compound, such as polymerization, oxidation, or acid-catalyzed isomerization. By acquiring spectra at regular intervals during a reaction, one could track the disappearance of the reactant signals and the appearance of product signals, providing detailed kinetic and mechanistic information. researchgate.net This is especially valuable for identifying transient intermediates or distinguishing between different isomeric products that may have very similar properties.

Mass Spectrometry in Elucidating Complex Reaction Products and Fragmentation Pathways

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a powerful tool for the structural elucidation of this compound and for identifying its presence in intricate mixtures resulting from chemical reactions. mdpi.com Under electron ionization (EI), the this compound molecule (molar mass: 98.19 g/mol ) undergoes fragmentation, producing a unique mass spectrum that serves as a chemical fingerprint. nih.govsigmaaldrich.com

The fragmentation of the molecular ion ([C₇H₁₄]⁺•, m/z 98) is governed by the principles of carbocation stability. gatech.edu The high degree of branching in this compound leads to characteristic cleavage patterns. The most prominent fragmentation involves the loss of a methyl radical (•CH₃) to form a highly stable tertiary carbocation. This pathway results in the base peak in the mass spectrum. Another significant fragmentation route is the cleavage of the bond between the two quaternary carbons, leading to the formation of other stable carbocations.

Detailed analysis of the mass spectrum of this compound reveals several key fragments:

m/z 83 : This ion represents the base peak and is formed by the loss of a methyl group (M-15), resulting in the stable 2,3,3-trimethylallyl cation. nih.gov

m/z 57 : A prominent peak corresponding to the tert-butyl cation, [(CH₃)₃C]⁺. This is formed by the cleavage of the C-C bond alpha to the double bond.

m/z 55 : This peak corresponds to the [C₄H₇]⁺ ion, likely formed through rearrangement and loss of a propyl group. nih.gov

m/z 41 : This signal is characteristic of the allyl cation, [C₃H₅]⁺, a common fragment in the mass spectra of alkenes. gatech.edu

The molecular ion peak (m/z 98) is often of very low intensity or absent in the spectra of highly branched alkenes, as the ion readily fragments into more stable daughter ions. gatech.edu

In the context of complex reaction products, such as those from the alkylation of isobutane (B21531) with butene isomers, GC-MS is indispensable. mdpi.comsemanticscholar.org It allows for the separation of dozens of volatile products, with subsequent mass spectral analysis identifying each component, including various trimethylpentane isomers and other hydrocarbons. mdpi.comsemanticscholar.org The unique fragmentation pattern of this compound allows it to be distinguished from its other C₇ isomers, which, while having the same molecular mass, exhibit different fragmentation patterns due to their distinct structures. vurup.sk

Table 1: Characteristic Mass Fragments of this compound An interactive data table based on the data in the text.

Mass-to-Charge Ratio (m/z) Proposed Fragment Ion/Loss Significance
98[C₇H₁₄]⁺• (Molecular Ion)Confirms molecular weight. Often weak or absent.
83[C₆H₁₁]⁺ (Loss of •CH₃)Base Peak. Formed by loss of a methyl radical. nih.gov
57[C₄H₉]⁺Represents the stable tert-butyl cation.
55[C₄H₇]⁺A significant fragment in the spectrum. nih.gov
41[C₃H₅]⁺Characteristic allyl cation. gatech.edu

Advanced Chromatographic Techniques for Separation and Quantitative Analysis of this compound in Complex Mixtures

The separation and quantitative analysis of this compound, especially from mixtures containing its isomers, present a significant analytical challenge due to their similar boiling points and polarities. vurup.sk Capillary gas chromatography (GC) is the premier technique for addressing this challenge, offering high-resolution separation capabilities. mdpi.com

The choice of the stationary phase in the GC column is critical for achieving separation. Standard non-polar columns, such as those with a dimethylpolysiloxane phase (e.g., HP-PONA), are commonly used for analyzing hydrocarbon mixtures. mdpi.comsemanticscholar.org For this compound, the Kovats retention index, a standardized measure of retention time, has been determined on these phases. nih.gov However, baseline separation of all C₇ isomers can be difficult on these columns. researchgate.net

To enhance separation, advanced stationary phases have been developed. These include:

Liquid Crystalline Phases : These phases offer unique selectivity for positional and geometric isomers based on molecular shape and rigidity, proving effective in separating closely related hydrocarbon isomers. vurup.sk

Porous Carbon Materials : Graphene-based porous carbon materials have been introduced as stationary phases, demonstrating high efficiency and unique selectivity for separating alkane isomers. researchgate.net

For quantitative analysis, GC is typically coupled with a Flame Ionization Detector (FID). mdpi.comsemanticscholar.org The FID provides high sensitivity and a linear response over a wide concentration range for hydrocarbons. For accurate quantification in complex matrices like alkylates, an internal standard method is employed. epa.gov A compound not present in the sample, such as n-heptane, is added in a known concentration, and the relative response factor of this compound to the internal standard is used for calculation. epa.gov

Hyphenated techniques, which couple GC with other analytical instruments, are central to modern analysis.

GC-MS : As mentioned previously, this is the workhorse for both qualitative identification and quantification. In full scan mode, it provides structural information, while in selected ion monitoring (SIM) mode, it offers enhanced sensitivity for trace-level quantification. shimadzu.com

GC-MS/MS : For extremely complex mixtures or when ultra-trace detection is required, tandem mass spectrometry (GC-MS/MS) using multiple reaction monitoring (MRM) provides exceptional selectivity and minimizes interferences from the sample matrix. shimadzu.com

Comprehensive Two-Dimensional GC (GC×GC) : This powerful technique uses two different columns (a primary and a secondary, shorter column) to provide a significantly higher peak capacity, allowing for the separation of hundreds or even thousands of compounds in a single analysis, which is ideal for complex hydrocarbon mixtures. mdpi.com

Table 2: Chromatographic Methods for Analysis of this compound and its Isomers An interactive data table based on the data in the text.

Technique Column Type / Stationary Phase Detector Application
GCCapillary, HP-PONA (dimethylpolysiloxane) mdpi.comFID, MSRoutine quantitative and qualitative analysis of hydrocarbon mixtures. mdpi.com
GCCapillary, Liquid Crystalline Phases vurup.skFID, MSHigh-resolution separation of positional and geometric isomers. vurup.sk
GCCapillary, Graphene-based Porous Carbon researchgate.netFID, MSSeparation of challenging nonpolar isomers like alkanes. researchgate.net
GC-MS/MSCapillary, variousTriple Quadrupole MSUltra-trace quantitative analysis in highly complex matrices. shimadzu.com
GC×GCDual Capillary (e.g., non-polar x polar)FID, TOF-MSComprehensive analysis of very complex volatile organic compound mixtures. mdpi.com

Environmental and Atmospheric Chemistry of 2,3,3 Trimethyl 1 Butene

Atmospheric Oxidation Pathways of 2,3,3-Trimethyl-1-butene

The atmospheric fate of volatile organic compounds (VOCs) like this compound is primarily dictated by oxidation processes. Once released into the atmosphere, this branched alkene is subject to degradation by several key atmospheric oxidants. acs.orgharvard.edu These reactions are significant as they influence the formation of secondary pollutants such as ozone and secondary organic aerosols (SOA). osti.gov

The dominant removal processes for this compound in the troposphere are its reactions with the hydroxyl radical (OH), the nitrate (B79036) radical (NO₃), and ozone (O₃). acs.orgharvard.edu The rates of these reactions determine the atmospheric lifetime of the compound.

The reaction with the hydroxyl radical (OH) is typically the most significant daytime removal pathway for alkenes. harvard.edu OH radicals are highly reactive and are often referred to as the "detergent of the atmosphere." harvard.edu They react with alkenes primarily through addition to the double bond. libretexts.org For branched alkenes like this compound, this reaction is rapid. acs.org

Ozone (O₃) reacts with alkenes through a process known as ozonolysis, which involves the 1,3-dipolar cycloaddition of ozone across the double bond to form a primary ozonide. osti.govorganic-chemistry.org This intermediate is unstable and quickly decomposes. osti.govorganic-chemistry.org While this reaction can be a dominant loss pathway for some alkenes, its importance for this compound depends on local atmospheric conditions. acs.org

The following table summarizes the experimentally determined and estimated rate coefficients for the reaction of this compound with major atmospheric oxidants.

Reaction Rate Coefficients for this compound with Atmospheric Oxidants at 298 K
ReactantRate Coefficient (cm³ molecule⁻¹ s⁻¹)Reference
OH (Hydroxyl Radical)5.6 x 10⁻¹¹ ethernet.edu.et
O₃ (Ozone)1.17 x 10⁻¹⁷ d-nb.infocopernicus.org
NO₃ (Nitrate Radical)Data not specifically found for this compound, but generally rapid for alkenes. researchgate.net

The ozonolysis of alkenes leads to the formation of a carbonyl compound and a carbonyl oxide, also known as a Criegee intermediate (CI). osti.govorganic-chemistry.orgacs.org For this compound, the initial cycloaddition of ozone to the double bond forms a primary ozonide, which then cleaves to form two possible sets of products. acs.orgresearchgate.net Given the structure of this compound, ((CH₃)₃CC(CH₃)=CH₂), the cleavage is expected to yield formaldehyde (B43269) (HCHO) and a substituted Criegee intermediate, (CH₃)₃CC(CH₃)OO, or acetone (B3395972) and the (CH₃)₂COO Criegee intermediate. acs.orgscispace.com Studies on branched alkenes suggest a preference for the formation of the more substituted Criegee intermediate. acs.org

Once formed, Criegee intermediates are highly energetic. acs.org They can undergo several competing reaction pathways:

Unimolecular Decay: The energized CI can rapidly isomerize and decompose, often leading to the formation of OH radicals. acs.orgscispace.com This is a significant pathway, making alkene ozonolysis an important non-photolytic source of atmospheric OH. osti.govacs.org

Collisional Stabilization: The CI can be collisionally stabilized by other atmospheric molecules, forming a stabilized Criegee intermediate (sCI). acs.orgnih.gov The efficiency of stabilization depends on factors like pressure and the size and structure of the alkene. nih.gov For linear alkenes, stabilization increases with carbon number. nih.gov

Bimolecular Reactions: Stabilized Criegee intermediates are highly reactive and can engage in bimolecular reactions with various atmospheric species, including water vapor (H₂O), sulfur dioxide (SO₂), and carboxylic acids. osti.govacs.orgacs.org The reaction with water is often the most important sink for sCIs in the troposphere. osti.gov The reaction with SO₂ is also crucial as it oxidizes SO₂ to sulfur trioxide (SO₃), which subsequently forms sulfuric acid (H₂SO₄), a key component in the formation of new atmospheric particles and clouds. osti.gov

Future Research Directions and Emerging Applications of 2,3,3 Trimethyl 1 Butene

Development of Novel Catalytic Systems for Highly Selective and Sustainable Transformations

A significant area of future research involves the creation of advanced catalytic systems to transform 2,3,3-trimethyl-1-butene with high selectivity and sustainability. Current research has shown that zeolites are promising catalysts for reactions involving this compound. For instance, in the conversion of dimethyl ether (DME) over an Fe-beta zeolite catalyst, co-feeding this compound was found to alter the reaction pathway, shifting selectivity toward cracking products like isobutene. researchgate.netnsf.gov This indicates that the catalyst's product distribution is highly dependent on the structure of the olefin feed. researchgate.net

Future work will likely focus on modifying these zeolite catalysts to fine-tune their selectivity. One promising approach is the incorporation of metals. Research on a copper-modified H-BEA (Cu/H-BEA) catalyst for converting dimethyl ether into the high-octane fuel component triptane (2,2,3-trimethylbutane) has demonstrated significant progress. researchgate.net This multifunctional catalyst is able to activate and incorporate hydrogen into the desired branched alkane products, which increases hydrocarbon productivity and shifts selectivity away from the formation of undesirable aromatic residues. researchgate.net The system combines metallic copper nanoparticles on the zeolite's external surface for H₂ activation and olefin hydrogenation with Lewis acidic copper cations within the zeolite pores to promote hydrogen transfer. researchgate.net

The development of such novel catalytic systems represents a move toward more sustainable chemical production by improving reaction efficiency and minimizing waste products.

Table 1: Catalytic Systems in Transformations Involving this compound

Catalyst System Reactants Key Findings Reference
Fe-beta Zeolite Dimethyl Ether (DME) & this compound Co-feeding the olefin changed selectivity towards C4 cracking products (e.g., isobutene). researchgate.netnsf.gov
Cu-modified H-BEA Dimethyl Ether (DME) & H₂ Incorporates hydrogen to increase yield of branched alkanes and reduce aromatic byproducts. researchgate.net
Fe-ZSM-5 Methanol (B129727) Consumes methanol faster than Fe-beta catalysts under similar conditions. nsf.gov

Integration of Advanced Computational Models for Predictive Chemistry and Reaction Design

The field of chemistry is increasingly leveraging advanced computational models to accelerate discovery and optimize reaction processes. Machine learning (ML) and artificial intelligence (AI) are at the forefront of this transformation, enabling the rapid prediction of chemical properties and reaction outcomes. digitellinc.com These computational tools are being applied to develop robust Quantitative Structure-Property Relationship (QSPR) models that can predict the physicochemical properties of molecules with high accuracy. core.ac.uk

For a compound like this compound, such models can predict properties relevant to its use as a fuel component or chemical intermediate. scispace.com For example, ML-QSPR models can estimate the Research Octane Number (RON) for isomers of a given hydrocarbon, providing a full picture of ignition quality without extensive experimentation. core.ac.uk Beyond property prediction, AI is being used to solve both the "forward problem" (predicting a spectrum from a molecular structure) and the "inverse problem" (predicting a structure from spectral data). arxiv.org These generative models can simulate spectra with near-quantum chemical accuracy in a fraction of the time, reducing the need for costly and time-consuming laboratory measurements. arxiv.org

The integration of these predictive models allows for more intelligent reaction design. By simulating how this compound will behave under various catalytic conditions, researchers can prioritize the most promising experimental pathways, leading to faster development of novel chemical transformations. digitellinc.com

Potential for this compound in the Synthesis of Specialty Chemicals and Advanced Materials

As a branched alkene, this compound is a valuable intermediate and building block in organic synthesis. solubilityofthings.com Its carbon-carbon double bond allows it to participate in a variety of addition reactions, making it a versatile precursor for a range of specialty chemicals. solubilityofthings.com It is recognized as an important raw material and intermediate for the chemical industry. lookchem.com

One of the key emerging applications is in the production of high-value fuel components. Research has demonstrated its involvement in catalytic processes designed to produce triptane, a high-octane gasoline additive. researchgate.netresearchgate.net Furthermore, its structural features make it a candidate for use in the synthesis of polymers and other materials with specific, tailored properties. The significant steric hindrance provided by its trimethyl groups can be exploited to control polymerization reactions or to introduce bulky functionalities into larger molecules.

Future research is expected to explore its use in creating advanced materials. For example, the principles of alkene dimerization, such as those studied for vinyl silanes to produce 1,4-bis(trialkoxysilyl)butenes for materials science, could be applied to this compound to synthesize novel bifunctional molecules. mdpi.com These molecules could then serve as cross-linkers or monomers in the production of advanced polymers and composites.

Role of this compound as a Model Compound in Fundamental Hydrocarbon Chemistry Research

In addition to its direct applications, this compound serves an important role as a model compound for fundamental research in hydrocarbon chemistry. Its well-defined, sterically hindered structure makes it an excellent probe for studying reaction mechanisms and the behavior of catalysts.

Compound Information

Table 2: Properties of this compound

Property Value Reference
Molecular Formula C₇H₁₄ solubilityofthings.comvwr.comthermofisher.comalfa-chemistry.comnih.gov
IUPAC Name 2,3,3-trimethylbut-1-ene solubilityofthings.comthermofisher.comalfa-chemistry.comnih.gov
CAS Number 594-56-9 solubilityofthings.comvwr.comthermofisher.comnih.govscbt.comsigmaaldrich.com
Molecular Weight 98.19 g/mol solubilityofthings.comalfa-chemistry.comnih.govsigmaaldrich.com
Boiling Point 78-80 °C vwr.comsigmaaldrich.com
Melting Point -109.9 °C vwr.com
Density 0.7010 - 0.705 g/cm³ solubilityofthings.comsigmaaldrich.com

Table 3: List of Mentioned Compounds

Compound Name
1,4-bis(trialkoxysilyl)butenes
2,2,3-trimethylbutane (Triptane)
This compound
Copper
Dimethyl ether (DME)
Hydrogen
Iron
Isobutane (B21531)
Isobutene
Methanol

Q & A

Basic: What experimental methods are recommended for synthesizing 2,3,3-Trimethyl-1-butene with high purity?

Methodological Answer:
The synthesis typically involves acid-catalyzed dehydration of tertiary alcohols or isomerization of alkenes. For example, dehydration of 3,3-dimethyl-2-butanol with concentrated sulfuric acid at 60–80°C yields this compound. Key steps include:

  • Purification: Distillation under inert atmosphere (N₂/Ar) to prevent polymerization, with boiling point cross-referenced against literature values (98–101°C) .
  • Purity Validation: Gas chromatography (GC) with flame ionization detection (FID) and comparison to retention indices from databases like NIST Chemistry WebBook .

Basic: How can spectroscopic techniques distinguish this compound from structural isomers?

Methodological Answer:

  • ¹³C NMR: The sp² hybridized carbons (C1 and C2) show distinct chemical shifts: C1 (δ ~110–115 ppm) and C2 (δ ~140–145 ppm). Tertiary methyl groups (C3 and C4) appear at δ ~22–25 ppm .
  • Mass Spectrometry (MS): Characteristic fragmentation patterns include m/z 83 (loss of methyl group) and m/z 55 (allylic cleavage), consistent with its branched structure .
  • IR Spectroscopy: C=C stretching vibrations at ~1640–1680 cm⁻¹ and absence of OH/NH peaks confirm alkene purity .

Advanced: How can researchers resolve contradictions in reported thermodynamic properties (e.g., enthalpy of formation)?

Methodological Answer:
Discrepancies often arise from experimental conditions (e.g., calorimetry vs. computational models). To address this:

Triangulate Data: Compare results from combustion calorimetry, gas-phase electron diffraction, and ab initio calculations (e.g., Gaussian or DFT methods) .

Validate Assumptions: Ensure purity (>99%) via GC-MS and exclude solvent effects by testing in inert matrices .

Error Analysis: Quantify uncertainties in computational parameters (basis sets, solvation models) using tools like SHELX for crystallographic validation .

Advanced: What computational models predict the reactivity of this compound in Diels-Alder reactions?

Methodological Answer:

  • Frontier Molecular Orbital (FMO) Theory: Calculate HOMO (dienophile) and LUMO (diene) energies using software like Gaussian 16. The electron-deficient nature of this compound favors reactions with electron-rich dienes .
  • Transition State Modeling: Employ density functional theory (DFT) with B3LYP/6-31G(d) to simulate reaction pathways and activation energies. Compare with experimental kinetic data (e.g., Arrhenius plots) .
  • Stereochemical Outcomes: Use molecular dynamics (MD) simulations to predict regioselectivity and endo/exo preferences .

Advanced: How to design experiments to investigate its role as an inhibitor in radical polymerization?

Methodological Answer:

Hypothesis Testing: Propose that the branched structure sterically hinders radical propagation.

Controlled Reactions:

  • Kinetic Studies: Monitor monomer conversion via ¹H NMR or Raman spectroscopy under varying initiator concentrations .
  • Radical Trapping: Use electron paramagnetic resonance (EPR) to detect and quantify stabilized radical intermediates .

Comparative Analysis: Contrast inhibition efficiency with linear alkenes (e.g., 1-pentene) to isolate steric/electronic effects .

Basic: What safety protocols are critical for handling this compound in lab settings?

Methodological Answer:

  • Storage: Under nitrogen at –20°C to prevent peroxidation. Use amber glass to avoid light-induced degradation .
  • Exposure Mitigation: Conduct reactions in fume hoods with continuous airflow monitoring. LC-MS or GC-MS can detect trace airborne concentrations .
  • Waste Disposal: Neutralize with aqueous NaHCO₃ before incineration to avoid explosive peroxides .

Advanced: How to analyze its environmental degradation pathways using isotopic labeling?

Methodological Answer:

  • Stable Isotope Probing (SIP): Synthesize ¹³C-labeled this compound and track degradation products via LC-MS/MS in soil/water microcosms .
  • Mechanistic Studies: Use deuterium labeling (e.g., D₂O) to distinguish hydrolysis from microbial oxidation pathways .
  • Kinetic Isotope Effects (KIE): Compare degradation rates of labeled vs. unlabeled compounds to identify rate-limiting steps .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.